molecular formula C15H26N2O2 B12909403 N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)heptanamide CAS No. 57068-86-7

N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)heptanamide

Cat. No.: B12909403
CAS No.: 57068-86-7
M. Wt: 266.38 g/mol
InChI Key: VMNYHFDYZGOTKR-UHFFFAOYSA-N
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Description

N-Butyl-N-(4-methyloxazol-2-yl)heptanamide is a chemical compound with the molecular formula C15H26N2O2 and a molecular weight of 266.37 g/mol . It belongs to the class of amides and is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)heptanamide typically involves the reaction of an appropriate oxazole derivative with a butylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of N-Butyl-N-(4-methyloxazol-2-yl)heptanamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-methyloxazol-2-yl)heptanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Butyl-N-(4-methyloxazol-2-yl)heptanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)heptanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the release of mediators involved in allergic reactions, such as slow-reacting substance of anaphylaxis (SRS-A). It also relaxes bronchial muscles and antagonizes bronchoconstriction induced by SRS-A .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide: Similar in structure but with a different alkyl chain length.

    N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide: Contains a cyclopropane ring instead of a heptane chain.

    N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide: Features a phenyl group attached to the oxazole ring

Uniqueness

N-Butyl-N-(4-methyloxazol-2-yl)heptanamide is unique due to its specific combination of an oxazole ring and a heptane chain, which imparts distinct chemical and biological properties. Its ability to inhibit allergic mediators and relax bronchial muscles makes it a compound of interest in medicinal research .

Properties

CAS No.

57068-86-7

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

N-butyl-N-(4-methyl-1,3-oxazol-2-yl)heptanamide

InChI

InChI=1S/C15H26N2O2/c1-4-6-8-9-10-14(18)17(11-7-5-2)15-16-13(3)12-19-15/h12H,4-11H2,1-3H3

InChI Key

VMNYHFDYZGOTKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(CCCC)C1=NC(=CO1)C

Origin of Product

United States

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